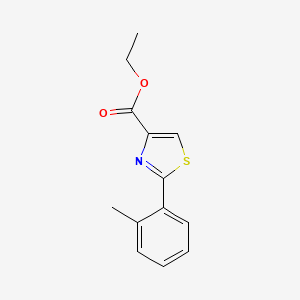

2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Description

BenchChem offers high-quality 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIWJDSCQBOTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695239 | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-51-3 | |

| Record name | Ethyl 2-(2-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester

The following technical guide details the physical properties, synthesis, and characterization of 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester .

This guide is structured for researchers requiring high-fidelity data for experimental design, specifically distinguishing this ortho-substituted isomer from its more common para-substituted analogs used in xanthine oxidase inhibitor research.

Physical Properties, Synthesis, and Analytical Profiling

Executive Summary

2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS: 885278-51-3) is a specialized heterocyclic scaffold utilized in medicinal chemistry and agrochemical development. Unlike its solid para-isomer (a known intermediate for xanthine oxidase inhibitors), the ortho-tolyl derivative frequently presents as a viscous oil or low-melting solid due to steric disruption of crystal packing by the 2-methyl group. This guide defines its physicochemical profile, critical for optimizing solubility in bioassays and ensuring purity during intermediate scale-up.

Chemical Identity & Structural Analysis

The presence of the ortho-methyl group on the phenyl ring introduces significant steric strain relative to the thiazole core, influencing both the torsional angle of the biaryl bond and the compound's macroscopic state.

| Parameter | Data |

| IUPAC Name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate |

| Common Name | 2-(o-Tolyl)thiazole-4-carboxylic acid ethyl ester |

| CAS Number | 885278-51-3 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C |

| MDL Number | MFCD06738344 |

Physical Properties Profile

The following data aggregates experimental observations and high-confidence calculated values. A critical distinction must be made between this compound and the p-tolyl isomer (CAS 132089-32-8), which is a solid at room temperature (mp 45-46 °C).

Thermodynamic & State Properties

| Property | Value / Range | Notes |

| Physical State | Yellow Liquid / Low-melting Solid | Ortho-substitution disrupts pi-stacking, lowering MP relative to p-isomer. |

| Boiling Point | 375.9 ± 44.0 °C (Predicted) | Decomposition likely prior to atmospheric boiling; distill under high vacuum. |

| Density | 1.18 ± 0.1 g/cm³ | Typical for thiazole esters; denser than water. |

| Refractive Index | 1.572 (Predicted) | High value due to aromatic conjugation. |

| Flash Point | ~181 °C | Non-volatile, but combustible. |

Solubility & Lipophilicity

The lipophilicity of this compound is significant, driven by the ethyl ester and the tolyl group.

-

LogP (Octanol/Water): 3.3 – 3.5 (Predicted).

-

Water Solubility: Negligible (< 0.1 mg/mL).

-

Organic Solubility:

-

Excellent: DMSO, Ethanol, Dichloromethane, Ethyl Acetate.

-

Moderate: Methanol, Acetonitrile.

-

Poor: Hexanes (may oil out).

-

Application Note: For biological assays, prepare stock solutions in DMSO at 10–100 mM. Avoid aqueous dilution steps without a surfactant (e.g., Tween 80) to prevent precipitation.

Synthesis & Impurity Provenance

Understanding the synthesis is vital for identifying potential impurities. The standard route is the Hantzsch Thiazole Synthesis , condensing a thioamide with an

Synthesis Workflow (Hantzsch Condensation)

The reaction involves the condensation of 2-methylthiobenzamide with ethyl bromopyruvate .

Figure 1: Hantzsch Thiazole Synthesis pathway. The reaction proceeds via nucleophilic attack of the sulfur on the alpha-carbon, followed by cyclization and dehydration.

Impurity Profile

-

Unreacted Thioamide: Detectable by smell (sulfurous) and TLC.

-

De-brominated Pyruvate: Ethyl pyruvate may form if reduction occurs.

-

Acid Hydrolysis Product: If moisture is present, the ethyl ester may hydrolyze to the carboxylic acid (2-(o-tolyl)thiazole-4-carboxylic acid).

Analytical Characterization Protocols

To validate the identity of the o-tolyl isomer against the p-tolyl isomer, NMR spectroscopy is the gold standard.

Proton NMR (¹H NMR) Expectations

The ortho-methyl group exerts a shielding effect and a distinct splitting pattern compared to the para-isomer.

-

Solvent: CDCl₃

-

Key Signals:

-

1.40 (t, 3H): Ester

-

2.50–2.60 (s, 3H): Ar-

-

4.45 (q, 2H): Ester

- 8.15 (s, 1H): Thiazole C5-H. This singlet is characteristic.

- 7.2–7.8 (m, 4H): Aromatic protons. Look for an ABCD or complex multiplet pattern typical of ortho-substitution, rather than the symmetric AA'BB' doublets seen in the p-tolyl isomer.

-

1.40 (t, 3H): Ester

Analytical Decision Tree

Use this workflow to confirm the specific isomer and purity.

Figure 2: Analytical decision tree for distinguishing tolyl isomers.

Handling & Stability

-

Storage: Store at 0–8 °C under an inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis over long periods if exposed to atmospheric moisture.

-

Stability: Stable for >2 years if stored cold and dry.

-

Safety:

-

GHS Classification: Irritant (Skin/Eye).

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Spill: Absorb with sand or vermiculite; do not flush down drains due to high aquatic toxicity potential of thiazoles.

-

References

-

Chem-Impex International. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester Product Page." Chem-Impex Catalog. Accessed Feb 2026.[1] Link

-

Santa Cruz Biotechnology. "2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester (CAS 885278-51-3)."[2] SCBT Product Data. Accessed Feb 2026.[1] Link[2]

-

PubChem. "Compound Summary: Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate (p-isomer comparison)." National Library of Medicine. Accessed Feb 2026.[1] Link

-

J&K Scientific. "Product Specifications: 2-(O-Tolyl)thiazole-4-carboxylic acid ethyl ester." J&K Scientific Catalog. Accessed Feb 2026.[1] Link

Sources

Technical Guide: Structure & Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic Acid Ethyl Ester

[1][2]

Part 1: Executive Summary & Structural Architecture[2]

The compound 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS: 885278-51-3) represents a critical scaffold in medicinal chemistry, functioning as a privileged structure for the development of xanthine oxidase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Unlike its para-substituted counterparts, the ortho-tolyl moiety introduces specific steric constraints that influence the torsion angle between the phenyl and thiazole rings.[1][2] This non-planar conformation is often exploited to enhance selectivity against enzyme pockets that cannot accommodate planar biaryl systems.[2]

Structural Connectivity & Logic

The molecule comprises three distinct pharmacophoric units:

-

The Thiazole Core: A 1,3-azole ring acting as a bioisostere for pyridine or amide bonds, providing hydrogen bond acceptor capability via N3.[2]

-

The o-Tolyl Group (C2 Position): A lipophilic anchor.[2] The ortho-methyl group forces a twisted conformation relative to the thiazole plane, reducing

- -

The Ethyl Ester (C4 Position): An electrophilic handle amenable to hydrolysis (to the free acid), reduction, or amidation, facilitating library expansion.

Visualization of Structural Topology

The following diagram illustrates the connectivity and functional zoning of the molecule.

Figure 1: Pharmacophoric segmentation of the target molecule.[1][2] The o-tolyl group provides steric bulk, while the ester serves as the diversification point.

Part 2: Physicochemical Profile[3]

Accurate characterization data is essential for validating synthesis and ensuring batch-to-batch consistency.[1][2]

| Property | Specification | Rationale/Context |

| IUPAC Name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | Standard nomenclature for regulatory filing.[1][2] |

| CAS Number | 885278-51-3 | Unique identifier for the ortho isomer.[1][2] |

| Molecular Formula | C₁₃H₁₃NO₂S | - |

| Molecular Weight | 247.31 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1][2] |

| LogP (Predicted) | ~3.3 - 3.5 | High lipophilicity due to the tolyl/ethyl groups; requires organic cosolvents for biological assays.[2] |

| H-Bond Acceptors | 3 (N, O, O) | Critical for receptor binding interactions.[2] |

| Appearance | Yellowish Oil or Low-Melting Solid | Ortho-substitution often lowers melting points compared to para analogs due to crystal packing disruption.[1][2] |

Part 3: Synthesis Protocol (Hantzsch Thiazole Synthesis)

Mechanistic Causality

The synthesis utilizes the Hantzsch Thiazole Synthesis , a condensation between an

-

Why this route? It is regiospecific. The sulfur nucleophile attacks the

-carbon of the haloketone, and the nitrogen condenses with the carbonyl, ensuring the o-tolyl group is fixed at C2 and the ester at C4. -

Steric Consideration: The steric hindrance of the ortho-methyl group in 2-methylbenzothioamide may slow the initial nucleophilic attack compared to unsubstituted benzothioamide.[2] Therefore, we utilize DMF (dimethylformamide) or Ethanol under reflux to provide sufficient thermal energy to overcome the activation barrier.

Reaction Workflow Diagram

Figure 2: Hantzsch synthesis pathway.[1][2] The reaction proceeds via a thiazoline intermediate which dehydrates to form the aromatic thiazole ring.

Step-by-Step Experimental Protocol

Safety Note: Ethyl bromopyruvate is a lachrymator.[2] Thioamides can release toxic fumes.[2] Perform all operations in a fume hood.

Reagents:

-

2-Methylbenzothioamide: 1.0 equiv (e.g., 1.51 g, 10 mmol)[2]

-

Ethyl Bromopyruvate: 1.1 equiv (e.g., 1.38 mL, 11 mmol)

-

Ethanol (Absolute): 20 mL (Solvent)

-

Magnesium Sulfate (MgSO₄): Drying agent[2]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g of 2-methylbenzothioamide in 20 mL of absolute ethanol.

-

Addition: Add 1.38 mL of ethyl bromopyruvate dropwise over 5 minutes at room temperature. Note: A slight exotherm may be observed.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

-

Self-Validation: Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexanes). The starting thioamide spot should disappear.[2]

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 5 mL.[2]

-

Pour the residue into 50 mL of saturated aqueous NaHCO₃ (sodium bicarbonate) to neutralize the HBr byproduct. Caution: CO₂ evolution.[2]

-

Extract with Ethyl Acetate (3 x 20 mL).[2]

-

-

Purification:

Part 4: Characterization & Validation[2]

To confirm the structure, the following spectral features must be verified.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (CDCl₃, 400 MHz):

- 8.15 (s, 1H): Thiazole C5-H .[2] Characteristic singlet for the thiazole ring.

- 7.6 – 7.2 (m, 4H): Aromatic protons of the o-tolyl group.[2]

- 4.45 (q, J=7.1 Hz, 2H): -OCH₂- of the ethyl ester.[1][2]

- 2.55 (s, 3H): Ar-CH₃ .[2] The ortho-methyl group typically shifts slightly upfield relative to para due to shielding effects.[1][2]

- 1.42 (t, J=7.1 Hz, 3H): -CH₃ of the ethyl ester.[2]

Mass Spectrometry[2]

Part 5: References

Technical Data & Safety Guide: 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

This guide serves as a master technical document for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester , integrating Safety Data Sheet (SDS) parameters with advanced handling protocols and synthesis context. It is designed for R&D professionals requiring actionable data beyond standard vendor listings.

Document Control:

-

Status: Research Grade (For R&D Use Only)

-

Classification: Heterocyclic Building Block / Pharmaceutical Intermediate

-

Revision: 1.0 (Current as of 2025)

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound belongs to the thiazole carboxylate class, a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties in kinase inhibitors and non-purine xanthine oxidase inhibitors.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | Ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate |

| Common Name | 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester |

| CAS Number | 885278-51-3 |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.32 g/mol |

| SMILES | CCOC(=O)c1csc(n1)c2ccccc2C |

| MDL Number | MFCD06738344 |

Physical Properties[7]

-

Appearance: Yellow liquid (Note: May crystallize to a low-melting solid upon prolonged cold storage).

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Immiscible in water.

-

Boiling Point: Predicted >300°C (at 760 mmHg) based on structure-activity relationship (SAR).

-

Flash Point: Predicted >110°C (Non-flammable for transport, but combustible).

Senior Scientist Note: The ethyl ester moiety at the C4 position is susceptible to hydrolysis under basic conditions. Ensure storage buffers are neutral or slightly acidic. Avoid prolonged exposure to atmospheric moisture to prevent degradation to the free acid.

Hazard Identification & Risk Assessment (GHS)

While comprehensive toxicological studies (LD50) are often absent for specific research intermediates, we apply the Precautionary Principle based on the thiazole class and ester functionality.

Signal Word: WARNING

Hazard Statements (H-Codes)

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).[1]

-

H319: Causes serious eye irritation (Eye Irrit.[1][2][3] 2A).

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/eye protection/face protection.[1][2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Synthesis & Manufacturing Context

Understanding the synthesis provides insight into potential impurities (e.g., unreacted thioamides or bromopyruvates). The industry-standard method for this scaffold is the Hantzsch Thiazole Synthesis .

Reaction Pathway

The formation involves the condensation of 2-methylbenzothioamide with ethyl bromopyruvate .

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the alpha-carbon of the ethyl bromopyruvate.

-

Cyclization: Intramolecular attack by the nitrogen atom on the carbonyl carbon.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Synthesis Workflow Visualization

Figure 1: Hantzsch Thiazole Synthesis pathway for the generation of the target ester.

Safe Handling & Storage Protocols

As a research chemical, this compound must be handled within a controlled laboratory environment.

Storage Requirements[1][4][9][10]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the sulfur or hydrolysis of the ester.

-

Container: Amber glass vials (light sensitive).

Handling Workflow (Logic Tree)

The following diagram outlines the decision matrix for safe handling and spill response.

Figure 2: Operational safety logic for handling thiazole esters in a research setting.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the immediate goal is dilution and removal . Do not wait for symptoms to appear.

-

Eye Contact:

-

Action: Immediately flush with running water for 15 minutes.

-

Validation: Ensure eyelids are held open. If pain persists >30 mins, seek ophthalmologist.

-

-

Skin Contact:

-

Ingestion:

-

Inhalation:

Toxicological & Ecological Insight

Structure-Activity Relationship (SAR) Toxicity

Specific toxicological data for CAS 885278-51-3 is limited. We rely on "Read-Across" data from structural analogs (e.g., Febuxostat intermediates):

-

Acute Toxicity: Likely moderate (Category 4). Thiazoles can inhibit specific metabolic enzymes (CYP450), leading to potential drug-drug interactions.

-

Sensitization: Thiazole rings are known structural alerts for skin sensitization in some contexts. Treat as a potential sensitizer.

Ecological Impact

-

Aquatic Toxicity: Esters are generally biodegradable but can be acutely toxic to aquatic life before degradation.

-

Disposal: Do not release into drains. This compound must be incinerated in a chemical waste facility equipped with afterburners and scrubbers (to handle Sulfur and Nitrogen oxides).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Thiazole Carboxylates. PubChem.[5][6][7] Retrieved January 29, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester: Sourcing, Synthesis, and Application

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of chemical building blocks is paramount to the success of a discovery program. 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester (CAS No. 885278-51-3) is a heterocyclic compound of significant interest, embodying the versatile and biologically relevant thiazole scaffold. This guide provides an in-depth technical overview of this reagent, from its commercial availability to its application as a pivotal intermediate in the synthesis of complex molecules.

Compound Profile and Physicochemical Properties

2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester is a substituted thiazole derivative. The thiazole ring is a core structural motif found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the H₂ receptor antagonist Nizatidine, highlighting its importance in medicinal chemistry.[1] The presence of the ortho-tolyl group and the ethyl ester functionality provides specific steric and electronic properties that can be exploited in molecular design and synthesis.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 885278-51-3 | [2][3] |

| Molecular Formula | C₁₃H₁₃NO₂S | [3][4] |

| Molecular Weight | 247.32 g/mol | [3][4] |

| Synonyms | Ethyl 2-o-tolylthiazole-4-carboxylate; ethyl 2-(2-methylphenyl)-1,3-thiazole-4-carboxylate | [3] |

| Appearance | Yellow liquid | [4] |

| Purity | Typically ≥95% (HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C, in a dry, sealed place | [4][5] |

Commercial Sourcing and Availability

For research and development purposes, securing a reliable supply of high-purity starting materials is a critical first step. 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also the availability of certificates of analysis (CoA), purity specifications, and lead times.

| Supplier | Notes |

| Santa Cruz Biotechnology, Inc. | A well-known supplier of specialty biochemicals for research.[2][3] |

| Sigma-Aldrich (Combi-Blocks, Inc.) | Offers the compound, distributed through its extensive network. |

| Chem-Impex International, Inc. | Provides the compound with stated purity levels and storage conditions.[4] |

| Synblock Inc. | While they list a structural isomer (p-tolyl derivative), their provision of detailed documentation (MSDS, NMR, HPLC) for similar compounds is a good benchmark for what to request from any supplier.[5] |

Note: This list is not exhaustive, and availability may vary. It is recommended to contact suppliers directly for current stock and pricing information. This compound is intended for research use only and not for diagnostic or therapeutic use.[3]

Synthesis and Chemical Reactivity

The synthesis of 2-aryl-thiazole-4-carboxylic acid esters typically follows the well-established Hantzsch thiazole synthesis. This method provides a reliable and versatile route to the thiazole core.

Conceptual Synthesis Workflow

The general logic involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, 2-methylbenzothioamide would be reacted with an ethyl 2-chloro-3-oxobutanoate or a similar α-halo-β-ketoester.

Caption: Generalized Hantzsch synthesis pathway for the target compound.

Experimental Causality:

-

Step 1 (Thionation): The conversion of the aldehyde (or corresponding amide) to the thioamide is the crucial first step. Lawesson's reagent is often preferred for its milder conditions and higher yields compared to phosphorus pentasulfide (P₄S₁₀). This step creates the nucleophilic sulfur required for the subsequent cyclization.

-

Step 2 (Cyclocondensation): The thioamide's sulfur atom attacks the electrophilic carbon of the ethyl bromopyruvate, initiating the condensation. The subsequent intramolecular reaction between the nitrogen and the ketone, followed by dehydration, forges the stable aromatic thiazole ring. The ethyl ester at the 4-position is carried through from the α-halocarbonyl reactant.

The ester group on the final product is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the primary alcohol, opening pathways to a diverse array of derivatives.

Applications in Research and Drug Development

The value of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester lies in its role as a key intermediate.[4] The thiazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][6]

This specific compound serves as a building block for more complex molecules with potential therapeutic or agrochemical applications.[4][7]

Caption: Role as a versatile intermediate for diverse applications.

Field-Proven Insights:

-

Pharmaceuticals: The carboxylic acid derivative (obtained after hydrolysis) is a prime candidate for amide coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold by introducing a variety of amine-containing fragments, a common strategy in lead optimization for drug discovery.[4]

-

Agrochemicals: Thiazole derivatives are utilized in the development of fungicides and pesticides.[4][8] This compound can serve as a precursor for creating novel agrochemicals by modifying the ester group to modulate properties like solubility, stability, and biological target affinity.[7]

-

Material Science: The stable, aromatic nature of the thiazole ring also lends itself to applications in the development of dyes, pigments, and advanced polymers.[4]

Quality Control and Analytical Validation

Ensuring the identity and purity of a starting material is a non-negotiable aspect of scientific integrity. A supplier's CoA should be corroborated with in-house analytical testing.

Standard QC Workflow

A self-validating protocol for this compound would involve a multi-pronged analytical approach.

Caption: A typical quality control workflow for chemical reagents.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of an organic compound. A reversed-phase method with UV detection would quantify the main peak area relative to any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR would show characteristic signals for the aromatic protons (on both the tolyl and thiazole rings), the ethyl group (a quartet and a triplet), and the methyl group on the tolyl ring.

-

Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the compound (247.32 g/mol ), providing definitive evidence of its identity.[3][4]

By performing these orthogonal analyses, a researcher can have high confidence in the quality of the material before committing it to complex, multi-step synthetic campaigns.

References

-

2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester - BuyersGuideChem. Available from: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central. Available from: [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. Available from: [Link]

-

1H-[2][3][5]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available from: [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. Available from: [Link]

-

The pharmacology of basic esters of thiazole carboxylic acids. - SciSpace. Available from: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 53101-01-2 | 2-Thiazolecarboxylic acid, 4-(4-methylphenyl)-, ethyl ester - Synblock [synblock.com]

- 6. jetir.org [jetir.org]

- 7. chemimpex.com [chemimpex.com]

- 8. sysrevpharm.org [sysrevpharm.org]

An In-depth Technical Guide to the Synthesis of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Foreword: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active compounds and functional materials.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and various antibiotics underscores its fundamental role in biochemistry. In synthetic chemistry, thiazole derivatives are indispensable building blocks, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The target molecule of this guide, 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester, is a valuable intermediate used in the development of novel therapeutic agents, agrochemicals, and dyes.[4][5][6] This document provides a detailed exploration of its synthesis, grounded in established chemical principles and field-proven methodologies.

Strategic Analysis of the Synthesis Pathway

The construction of the 2,4-disubstituted thiazole core is most reliably achieved through the renowned Hantzsch thiazole synthesis, first reported in 1887.[7] This classic yet powerful method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.[7][8][9] For the synthesis of ethyl 2-(o-tolyl)thiazole-4-carboxylate, this strategy translates into a robust two-stage process:

-

Thionation: Conversion of a readily available carboxamide (2-methylbenzamide) into its corresponding thioamide (2-methylbenzenecarbothioamide).

-

Cyclization: The Hantzsch reaction between the synthesized thioamide and ethyl bromopyruvate to construct the target thiazole ring.

This approach is favored for its high efficiency, regioselectivity, and the commercial availability of the starting materials. The critical step is the initial thionation, for which Lawesson's Reagent is the modern choice, offering significant advantages over harsher, classical reagents like phosphorus pentasulfide (P₄S₁₀).[10][11] Lawesson's Reagent operates under milder conditions, generally providing cleaner reactions and higher yields.[10]

Visualizing the Synthetic Workflow

The overall process can be streamlined into two distinct, high-yielding transformations.

Caption: Overall two-step synthesis workflow.

Part 1: Thionation with Lawesson's Reagent

Mechanistic Insight

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a superior thionating agent for converting carbonyls, particularly amides, into thiocarbonyls.[10][12] In solution, it exists in equilibrium with a more reactive dithiophosphine ylide. The reaction proceeds through a [2+2] cycloaddition between the amide's carbonyl group and the ylide, forming a transient thiaoxaphosphetane intermediate.[10] The driving force for the reaction is the subsequent cycloreversion, which yields the desired thioamide and a highly stable P=O bond-containing byproduct.[10] This process is efficient and selective for amides over esters under controlled conditions.[11]

Detailed Experimental Protocol: Synthesis of 2-Methylbenzenecarbothioamide

Materials & Reagents:

-

2-Methylbenzamide

-

Lawesson's Reagent (LR)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Notes |

| 2-Methylbenzamide | C₈H₉NO | 135.16 | 144-148 | Starting Material |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 228-231 | Thionating Agent |

| Toluene | C₇H₈ | 92.14 | -95 | Anhydrous Solvent |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylbenzamide (1.0 eq). Suspend the amide in anhydrous toluene (approx. 10 mL per 1 g of amide).

-

Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the suspension. Note: While a 2:1 molar ratio of amide to LR is stoichiometric, using a slight excess of amide can ensure full consumption of the more difficult-to-remove LR.

-

Thionation: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude thioamide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methylbenzenecarbothioamide as a crystalline solid.

Part 2: Hantzsch Thiazole Synthesis

Mechanistic Insight

The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone (ethyl bromopyruvate), displacing the bromide ion. This forms an acyclic intermediate which then undergoes intramolecular cyclization via attack of the nitrogen atom onto the carbonyl carbon. The resulting tetrahedral intermediate, a 4-hydroxythiazoline, readily dehydrates under the reaction conditions to yield the final, stable aromatic thiazole ring.[7]

Visualizing the Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-(o-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Materials & Reagents:

-

2-Methylbenzenecarbothioamide (from Part 1)

-

Ethyl bromopyruvate

-

Anhydrous Ethanol

-

Sodium bicarbonate (NaHCO₃)

| Reagent | Formula | MW ( g/mol ) | B.P. (°C) | Notes |

| 2-Methylbenzenecarbothioamide | C₈H₉NS | 151.23 | - | Synthesized Intermediate |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 95-100 (12 mmHg) | α-haloketone |

| Ethanol | C₂H₅OH | 46.07 | 78.37 | Solvent |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-methylbenzenecarbothioamide (1.0 eq) in anhydrous ethanol (approx. 15 mL per 1 g of thioamide).

-

Reagent Addition: Add ethyl bromopyruvate (1.0-1.1 eq) to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78°C) and maintain for 2-6 hours. Monitor the reaction by TLC for the disappearance of the thioamide.

-

Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Neutralization & Precipitation: Slowly add saturated NaHCO₃ solution to the stirred mixture until the pH is neutral (pH ~7). This neutralizes the HBr byproduct and precipitates the free base form of the product.[13]

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: The crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to afford 2-(o-tolyl)-thiazole-4-carboxylic acid ethyl ester as a pure crystalline solid.

Conclusion

This two-step sequence, leveraging a modern thionation method followed by the classic Hantzsch cyclization, provides a reliable and scalable route to 2-(o-tolyl)-thiazole-4-carboxylic acid ethyl ester. The protocols described herein are robust and based on well-established chemical transformations, offering a clear pathway for researchers in drug discovery and chemical development to access this valuable synthetic intermediate. Careful execution of the described workup and purification steps is critical to achieving high purity of the final compound.

References

-

Organic Chemistry Portal. Lawesson's Reagent . [Link]

-

Reddy, K. R., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides . The Journal of Organic Chemistry. [Link]

-

Ozturk, T., et al. Use of Lawesson's Reagent in Organic Syntheses . ResearchGate. [Link]

-

Kiryanov, A. A., et al. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation . ACS Publications. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation . [Link]

-

ResearchGate. Synthesis of thiazole derivatives . [Link]

-

Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. [Link]

-

Sahu, J. K., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities . MDPI. [Link]

-

Academia.edu. Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues . [Link]

-

Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC. [Link]

-

ResearchGate. Hantzsch thiazole synthesis . [Link]

-

Bîcu, E., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate . MDPI. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis . [Link]

-

Abd El-All, A. S., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents . PMC. [Link]

-

ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions . [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lawesson's Reagent [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

The 2-Aryl-Thiazole Scaffold: From Hantzsch to C-H Activation in Drug Discovery

Executive Summary

The 2-aryl-thiazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From its initial synthesis by Arthur Hantzsch in 1887 to its central role in modern oncology (Dasatinib) and metabolic therapeutics (Febuxostat), this heterocycle has evolved from a dye intermediate to a cornerstone of structure-based drug design (SBDD). This technical guide analyzes the synthetic evolution, pharmacophore properties, and application of 2-aryl-thiazoles in contemporary drug discovery.[1]

Part 1: The Chemical Foundation

The Hantzsch Thiazole Synthesis (1887)

The genesis of thiazole chemistry lies in the condensation of

Mechanistic Insight:

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

DOT Diagram 1: Hantzsch Synthesis Mechanism

Figure 1: Step-wise mechanistic flow of the classical Hantzsch condensation.

Part 2: Synthetic Evolution & Methodologies

While the Hantzsch synthesis is robust, it suffers from regioselectivity issues when using asymmetrical ketones and generates stoichiometric waste. Modern drug discovery demands methods that allow late-stage functionalization (LSF) of the thiazole core.

Comparative Analysis of Synthetic Routes

| Feature | Hantzsch Synthesis | Suzuki-Miyaura Coupling | Direct C-H Arylation |

| Primary Bond Formed | Heterocycle Construction | C2-Aryl (C-C) | C2-Aryl (C-C) |

| Precursors | 2-Halothiazole + Boronic Acid | Thiazole + Aryl Halide | |

| Atom Economy | Low (Leaving groups lost) | Moderate (Boronic waste) | High (Base + HX byproduct) |

| Regioselectivity | Dictated by ketone | Dictated by halogen position | Dictated by C-H acidity (C2 > C5) |

| Utility | Core scaffold synthesis | Library generation | Late-stage functionalization |

Advanced Protocol: Copper-Catalyzed C-H Arylation

Direct C-H activation is the current "green" standard for appending aryl groups to the thiazole 2-position, avoiding pre-functionalized organometallics.

Target: Synthesis of 2-(4-methoxyphenyl)thiazole. Reference: Adapted from Do et al., J. Am. Chem. Soc. 2007. [1]

Reagents & Conditions:

-

Substrate: Thiazole (1.0 equiv)

-

Coupling Partner: 4-Iodoanisole (1.2 equiv)

-

Catalyst: CuI (Copper(I) iodide) (20 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base:

(Lithium tert-butoxide) (2.0 equiv) -

Solvent: DMF (Dimethylformamide), anhydrous

-

Temperature: 140°C

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon for 15 minutes.

-

Reagent Addition: Add CuI (0.2 mmol), 1,10-phenanthroline (0.2 mmol), and

(2.0 mmol) to the tube. -

Substrate Introduction: Add 4-iodoanisole (1.2 mmol) and thiazole (1.0 mmol) via syringe. Add DMF (5 mL).

-

Reaction: Seal the tube and heat to 140°C in an oil bath for 12–24 hours.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Purification: Wash the filtrate with brine (3x), dry over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The C2 proton of thiazole is the most acidic (

Part 3: Medicinal Chemistry & Case Studies

The 2-aryl-thiazole scaffold is not merely a linker; it is an active pharmacophore. The nitrogen atom (N3) acts as a hydrogen bond acceptor, while the sulfur atom modulates lipophilicity and electronic distribution.

Case Study: Dasatinib (Sprycel)

Target: BCR-ABL and Src Family Kinases (SFKs). Indication: Chronic Myeloid Leukemia (CML).[3]

Discovery Logic: Bristol-Myers Squibb (BMS) researchers identified 2-aminothiazole as a critical template.[4] The 2-amino group forms a key hydrogen bond with the "gatekeeper" residue (Thr315 in Abl, though Dasatinib is active against many mutations, it struggles with T315I). The thiazole ring orients the attached aryl groups to occupy the hydrophobic pockets of the kinase ATP-binding site. [2]

DOT Diagram 2: Dasatinib Structure-Activity Relationship (SAR)

Figure 2: The evolutionary SAR pathway from a simple aminothiazole hit to the potent kinase inhibitor Dasatinib.

Case Study: Febuxostat (Uloric/Adenuric)

Target: Xanthine Oxidase (XO).[5][6][7][8][9] Indication: Hyperuricemia (Gout).[5][6][7][8][9]

Mechanism: Unlike Allopurinol (a purine analog), Febuxostat is a non-purine selective inhibitor. The 2-aryl-thiazole core occupies the channel leading to the molybdenum active site of XO. The thiazole ring provides rigid orientation, allowing the cyano-phenyl group to form pi-stacking interactions with phenylalanine residues (Phe914) in the enzyme channel. [3]

Part 4: Future Outlook

The 2-aryl-thiazole scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) .

-

PROTACs: The scaffold is increasingly used as a rigid linker or as part of the Warhead to recruit E3 ligases (e.g., VHL ligands often contain thiazole-like motifs).

-

Covalent Inhibitors: Introduction of acrylamide "warheads" onto the 2-aryl-thiazole core allows for irreversible binding to cysteines in kinases, overcoming resistance mutations.

References

-

Do, H. Q., & Daugulis, O. (2007).[10] Copper-catalyzed arylation of heterocycle C-H bonds.[10][11] Journal of the American Chemical Society, 129(41), 12404-12405. Link

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

-

Okamoto, K., et al. (2003). Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67), from its prodrug in the liver. Bioorganic & Medicinal Chemistry Letters, 13(21), 3743-3746. Link

-

Hantzsch, A. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. synarchive.com [synarchive.com]

- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Febuxostat | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(Aryl)thiazole-4-carboxylates

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a prominent scaffold in a wide array of biologically active molecules, exhibiting properties that include antibacterial, antifungal, anti-inflammatory, and anticancer activities. The ethyl 2-(aryl)thiazole-4-carboxylate framework, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic analysis is paramount for the successful development of these compounds.

The Structural Framework

Before delving into the spectroscopic data, it is crucial to understand the core structure and numbering of the ethyl 2-(aryl)thiazole-4-carboxylate system.

Caption: Core structure of ethyl 2-(aryl)thiazole-4-carboxylate.

This guide will systematically dissect the characteristic spectroscopic signatures of this scaffold, providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For ethyl 2-(aryl)thiazole-4-carboxylates, both ¹H and ¹³C NMR provide invaluable information.

¹H NMR Spectroscopy

The proton NMR spectrum of a typical ethyl 2-(aryl)thiazole-4-carboxylate will exhibit distinct signals corresponding to the ethyl ester, the thiazole proton, and the protons of the aryl substituent.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is typically sufficient. Key acquisition parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

Interpretation of Key ¹H NMR Signals:

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Ethyl -CH₃ | 1.2-1.4 | Triplet (t) | ~7.1 | This upfield signal is characteristic of the methyl group of the ethyl ester, coupled to the adjacent methylene group. |

| Ethyl -CH₂- | 4.2-4.4 | Quartet (q) | ~7.1 | The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. |

| Thiazole H-5 | 7.8-8.2 | Singlet (s) | N/A | This is a key diagnostic signal for the 4-carboxy-substituted thiazole ring. Its downfield shift is due to the anisotropic effect of the thiazole ring and the electron-withdrawing ester group. |

| Aryl Protons | 7.0-8.5 | Multiplet (m) | Varies | The chemical shifts and splitting patterns of the aryl protons will depend on the substitution pattern of the aromatic ring. |

For example, in ethyl 2-(2-((6-methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate, the ethyl ester protons appear as a triplet at 1.282 ppm and a quartet at 4.241 ppm, with a coupling constant of 7.00 Hz. The thiazole proton is observed as a singlet at 7.774 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition

The sample preparation is identical to that for ¹H NMR. For data acquisition, a proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Interpretation of Key ¹³C NMR Signals:

| Carbon(s) | Typical Chemical Shift (δ, ppm) | Notes |

| Ethyl -CH₃ | ~14 | The upfield signal corresponding to the methyl carbon of the ethyl ester. |

| Ethyl -CH₂- | ~61 | The methylene carbon, deshielded by the adjacent oxygen atom. |

| Thiazole C-5 | 115-125 | |

| Thiazole C-4 | 145-150 | This carbon is significantly downfield due to the attachment of the electron-withdrawing carboxylate group. |

| Thiazole C-2 | 160-170 | The most downfield of the thiazole ring carbons, influenced by the two adjacent heteroatoms and the aryl substituent. |

| Ester C=O | 160-165 | The carbonyl carbon of the ethyl ester. |

| Aryl Carbons | 125-150 | The chemical shifts will vary depending on the substituents on the aryl ring. |

In the case of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the ethoxy carbons are observed at 14.6 and 60.9 ppm. The thiazole C-4 and C-2 are found at 143.3 and 168.2 ppm, respectively, while the ester carbonyl appears at 161.7 ppm[2].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation and Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Absorptions:

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (if present at C2) | 3300-3500 | Medium-Strong | For 2-amino substituted derivatives. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak | |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Weak | From the ethyl group. |

| C=O Stretch (Ester) | 1700-1730 | Strong | This is a prominent and diagnostic peak. |

| C=N and C=C Stretch (Thiazole & Aryl) | 1500-1650 | Medium-Strong | A series of bands corresponding to the ring stretching vibrations. |

| C-O Stretch (Ester) | 1100-1300 | Strong | Two bands are often observed. |

For a series of ethyl 2-(substituted)thiazole-4-carboxylates, characteristic IR bands were observed for the C=O stretch of the ester group around 1722-1739 cm⁻¹[3].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for these compounds, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of Mass Spectra:

-

Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺): This peak provides the molecular weight of the compound. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate shows a protonated molecule at m/z 187[4][5].

-

Isotope Peaks: The presence of sulfur in the thiazole ring will give rise to a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak, which is a useful diagnostic feature.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄) via a McLafferty rearrangement.

Synthesis and Characterization Workflow

The spectroscopic characterization is an integral part of the synthesis and purification workflow for ethyl 2-(aryl)thiazole-4-carboxylates.

Caption: A typical workflow for the synthesis and characterization of ethyl 2-(aryl)thiazole-4-carboxylates.

A common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, in this case, ethyl bromopyruvate[1][2]. After synthesis and purification, the combination of NMR, IR, and MS allows for the unequivocal confirmation of the target structure.

Conclusion

The spectroscopic analysis of ethyl 2-(aryl)thiazole-4-carboxylates is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. A thorough understanding of the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, as outlined in this guide, is essential for researchers in the field of medicinal chemistry and drug development. By following the described protocols and interpretative guidelines, scientists can confidently elucidate the structures of novel thiazole derivatives and ensure their purity, paving the way for further biological evaluation.

References

- Vertex AI Search. (n.d.). Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR spectrum.

- MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate.

- The Royal Society of Chemistry. (2019). Supporting Information.

- PMC. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate.

- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2-Arylthiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence in natural products like vitamin B1 (thiamine) and penicillins highlights its fundamental role in biological processes. The specific derivative, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, serves as a crucial building block in medicinal chemistry and agrochemical development.[2] Its structural features—a substituted aryl group at the 2-position and a versatile ester functional group at the 4-position—make it an ideal intermediate for creating more complex molecular architectures with potential therapeutic value.[2]

The most reliable and time-tested method for constructing this class of compounds is the Hantzsch Thiazole Synthesis, first described in 1887.[3] This reaction involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.[3][4] It is renowned for its efficiency, simplicity, and generally high yields.[1] This guide provides a comprehensive overview of the synthesis of 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, including the preparation of key precursors and a detailed protocol for the final cyclization, grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the two primary precursors, o-tolylthioamide and ethyl 2-chloro-3-oxopropanoate , are prepared. These intermediates are then coupled in the final step via the Hantzsch reaction to yield the target molecule.

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Key Precursors

Protocol for o-Tolylthioamide Synthesis

The conversion of an amide to a thioamide is a classic transformation. While various thionating agents exist, Lawesson's reagent is highly effective for this purpose.

Reaction: o-Toluamide to o-Tolylthioamide

Principle: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) efficiently replaces the carbonyl oxygen of the amide with sulfur. The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene.

Materials:

-

o-Toluamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-toluamide (1 equivalent) and Lawesson's reagent (0.5 equivalents).

-

Add anhydrous toluene to the flask (approx. 5-10 mL per gram of amide).

-

Heat the reaction mixture to reflux (approx. 110°C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude thioamide.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure o-tolylthioamide.

Protocol for Ethyl 2-chloro-3-oxopropanoate Synthesis

This α-halo-β-ketoester is a critical component for the Hantzsch synthesis.[5] A reliable two-step method starts from diethyl oxalate.[6]

Reaction: Diethyl Oxalate to Ethyl 2-chloro-3-oxopropanoate

Principle: The first step is a nucleophilic substitution on diethyl oxalate using a Grignard reagent to form an α-ketoester.[6] The second step involves the chlorination of the α-position using sulfuryl chloride (SO₂Cl₂).[6]

Materials:

-

Diethyl Oxalate

-

Magnesium turnings

-

Ethyl bromide (Bromoethane)

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (DCM)

-

10% Hydrochloric Acid (HCl)

Procedure:

Step 1: Synthesis of Ethyl 2-oxobutanoate [6]

-

Prepare a Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve diethyl oxalate (1 equivalent) in anhydrous THF and cool the solution to -10°C.

-

Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding 10% HCl solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether or DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to obtain pure ethyl 2-oxobutanoate.

Step 2: Synthesis of Ethyl 2-chloro-3-oxopropanoate [6]

-

Dissolve the ethyl 2-oxobutanoate (1 equivalent) from the previous step in DCM and cool the solution to 0°C.

-

Slowly add sulfuryl chloride (1 equivalent) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Concentrate the solution under reduced pressure to remove the solvent and excess SO₂Cl₂, yielding the crude product, which is often used in the next step without further purification.

The Hantzsch Thiazole Synthesis: Mechanism and Protocol

Principle: The Hantzsch synthesis is a classic cyclization reaction.[7] The mechanism proceeds through several distinct steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in an Sₙ2 reaction.[1]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.[1][8]

-

Dehydration: The resulting heterocyclic intermediate, a thiazoline, undergoes dehydration to form the stable, aromatic thiazole ring.[8]

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Detailed Protocol for 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

Materials:

-

o-Tolylthioamide (1 equivalent)

-

Ethyl 2-chloro-3-oxopropanoate (1 equivalent)

-

Ethanol (or Methanol)

-

Triethylamine (Et₃N, optional, 1.1 equivalents)

-

Ethyl Acetate

-

Water

-

Brine

Procedure:

-

In a 20 mL scintillation vial or round-bottom flask, combine o-tolylthioamide (1 equivalent) and ethyl 2-chloro-3-oxopropanoate (1 equivalent).[1]

-

Add ethanol (5-10 mL per mmol of thioamide) and a stir bar.

-

(Optional) If desired, add triethylamine to act as a base to neutralize the HCl formed during the reaction. This can sometimes improve yields and reduce side reactions.

-

Heat the mixture with stirring. A temperature of 60-80°C is typically sufficient. A simple hot plate can be used.[1]

-

Stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a separatory funnel containing water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Summary of Reaction Parameters and Optimization

The Hantzsch synthesis is robust, but conditions can be optimized for maximum yield.[9] The reaction is generally second-order, dependent on the concentration of both the thioamide and the α-halo ketone.[7][10]

| Parameter | Typical Conditions | Rationale & Optimization Insights |

| Solvent | Ethanol, Methanol, Acetonitrile | Protic solvents like ethanol can facilitate proton transfer steps. Acetonitrile is a good polar aprotic alternative. The choice can affect reaction rate and product solubility. |

| Temperature | Room Temp. to Reflux (60-100°C) | Increased temperature accelerates the reaction but can also lead to side products. Starting at a moderate temperature (e.g., 60°C) is advisable. |

| Base (Optional) | Triethylamine, Pyridine, K₂CO₃ | A non-nucleophilic base can trap the generated HCl/HBr, driving the reaction forward. Its use is recommended if the thioamide or product is acid-sensitive. |

| Reaction Time | 30 min - 4 hours | Monitor by TLC to avoid prolonged heating, which may cause degradation. The reaction is often complete within a few hours.[1] |

| Stoichiometry | 1:1 to 1:1.2 (Thioamide:Haloester) | A slight excess of the more volatile or less stable reactant can be used to ensure complete conversion of the more valuable starting material. |

Safety Precautions

-

Thionating Agents: Lawesson's reagent and P₄S₁₀ are toxic and release foul-smelling sulfur compounds. Handle them in a well-ventilated fume hood.

-

α-Haloketones: Compounds like ethyl 2-chloro-3-oxopropanoate are lachrymators and skin irritants. Always wear gloves, safety glasses, and a lab coat.

-

Reagents: Sulfuryl chloride and Grignard reagents are highly reactive and moisture-sensitive. Use appropriate handling techniques under an inert atmosphere.

-

Solvents: Use flammable solvents like THF, ethanol, and ethyl acetate with appropriate precautions away from ignition sources.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. Synthesis of thiols. Available from: [Link]

-

ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

RSC Publishing. A panoramic view on synthetic applications of α-oxothioamides. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Available from: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thioacylation. Available from: [Link]

-

MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]

-

Rasayan Journal. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Available from: [Link]

-

ResearchGate. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Available from: [Link]

-

ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Available from: [Link]

- Google Patents. Processes for preparing thiazole carboxylic acids.

-

ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Available from: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel Fungicides from 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of potential novel fungicides derived from the versatile starting material, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester. The thiazole scaffold is a well-established pharmacophore in a variety of biologically active agents, including potent fungicides.[1][2] This guide details two primary synthetic pathways originating from the title ester: the synthesis of a library of N-aryl carboxamides and the synthesis of a carbohydrazide and its subsequent derivatives. Each protocol is presented with an in-depth explanation of the chemical transformations, causality behind experimental choices, and methods for characterization. Furthermore, we discuss the structure-activity relationships (SAR) of related compounds to provide a rationale for the design of these potential new fungicidal agents.

Introduction: The Thiazole Moiety in Modern Fungicide Development

The five-membered heterocyclic thiazole ring is a cornerstone in the development of numerous therapeutic and agrochemical agents.[1] Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a multitude of chemical interactions and modifications, making it a privileged scaffold in medicinal and agricultural chemistry.[1] In the realm of fungicides, thiazole derivatives have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi.[3][4] Their mechanisms of action are varied, with some inhibiting key fungal enzymes, while others disrupt cell membrane integrity.[5][6]

The starting material, 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester, represents a strategic precursor for the development of new fungicidal candidates. The tolyl group at the 2-position and the reactive ester at the 4-position provide distinct sites for chemical modification to explore and optimize antifungal activity. This application note will focus on the conversion of the ethyl ester into two key classes of derivatives: carboxamides and carbohydrazides, both of which are known to be present in biologically active molecules.[7][8]

Synthetic Pathways and Protocols

The overall synthetic strategy is to leverage the reactivity of the ethyl ester at the C4 position of the thiazole ring. Two primary pathways will be detailed:

-

Pathway A: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various anilines to generate a library of N-aryl-2-(O-Tolyl)-thiazole-4-carboxamides.

-

Pathway B: Direct hydrazinolysis of the ethyl ester to form 2-(O-Tolyl)-thiazole-4-carbohydrazide, a key intermediate for further derivatization.

Caption: Synthetic routes from the starting ester.

Pathway A: Synthesis of N-Aryl-2-(O-Tolyl)-thiazole-4-carboxamides

This pathway involves a two-step process: hydrolysis of the starting ester to the carboxylic acid, followed by amide bond formation.

The saponification of the ethyl ester to its corresponding carboxylic acid is a fundamental step. A basic hydrolysis using sodium hydroxide is a standard and effective method.

Protocol 1: Hydrolysis

-

Dissolution: Dissolve 2-(O-Tolyl)-thiazole-4-carboxylic acid ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

-

Base Addition: Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 10% w/v) to the solution.[7]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidification: Slowly add a dilute hydrochloric acid solution (e.g., 2M HCl) to acidify the mixture to a pH of approximately 3-4.[7] This will precipitate the carboxylic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 2-(O-Tolyl)-thiazole-4-carboxylic acid.

Causality Behind Experimental Choices:

-

The use of a co-solvent system (ethanol/water) ensures the solubility of both the organic ester and the inorganic base.

-

Refluxing provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.

-

Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, rendering the carboxylic acid insoluble in the aqueous medium and allowing for its isolation.

The synthesized carboxylic acid can be coupled with a variety of substituted anilines to generate a library of carboxamides. The use of a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is an efficient method for amide bond formation.

Protocol 2: Amide Coupling

-